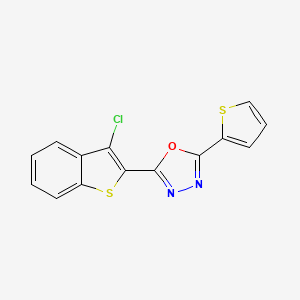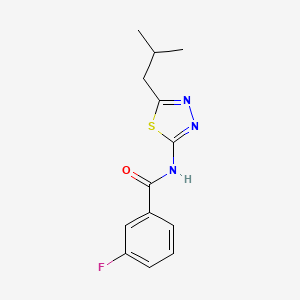![molecular formula C22H19N5O2S B5516019 4-{[3-(benzyloxy)-4-methoxybenzylidene]amino}-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5516019.png)
4-{[3-(benzyloxy)-4-methoxybenzylidene]amino}-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of triazole derivatives generally involves the cyclization of thiosemicarbazides under various conditions. For instance, the synthesis of 4-amino-5-(3-pyridyl)-4H-1,2,4-triazole-3-thiol derivatives can be achieved through a multi-step reaction sequence starting from suitable precursors such as methyl nicotinate, followed by reactions with various aromatic aldehydes in the presence of acetic acid to yield substituted benzal-amino-triazoles (Dave et al., 2007).
Molecular Structure Analysis
The molecular structure of triazole derivatives is characterized by the presence of a 1,2,4-triazole ring, which can exhibit different dihedral angles with adjacent phenyl rings, as determined through X-ray diffraction techniques and optimized using density functional theory (DFT) calculations. This structural conformation affects the compound's chemical behavior and interaction with biological targets (Șahin et al., 2011).
Chemical Reactions and Properties
Triazole derivatives can undergo various chemical reactions, including condensation with aromatic aldehydes, cyclization with sodium hydroxide, and treatment with different reagents such as benzyl bromide. These reactions lead to the formation of a variety of triazole-based compounds with potential biological activities. The chemical properties of these compounds are significantly influenced by the substituents on the triazole ring and the overall molecular framework (O. Bekircan et al., 2008).
Scientific Research Applications
Anticancer Applications
Research has shown that derivatives of 1,2,4-triazole have been synthesized and evaluated for their anticancer activity. Specifically, a study by Bekircan et al. (2008) synthesized compounds through the treatment of a precursor with various aromatic aldehydes, resulting in arylidene hydrazides. These compounds were screened for anticancer activity against a panel of 60 cell lines derived from nine cancer types, showcasing potential in cancer treatment research (Bekircan, Kucuk, Kahveci, & Bektaş, 2008).
Antimicrobial Activities
Another study by Bektaş et al. (2010) focused on the synthesis of new 1,2,4-triazole derivatives and their antimicrobial activities. The compounds exhibited good to moderate activities against tested microorganisms, indicating their potential as antimicrobial agents (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2010).
Corrosion Inhibition
In the field of corrosion science, triazole derivatives have been investigated as corrosion inhibitors. Ansari et al. (2014) synthesized Schiff’s bases from triazole compounds, which were studied as corrosion inhibitors for mild steel in hydrochloric acid solution. The study revealed that these compounds are effective in protecting mild steel against corrosion, which is crucial for extending the lifespan of metal components in industrial applications (Ansari, Quraishi, & Singh, 2014).
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-[(E)-(4-methoxy-3-phenylmethoxyphenyl)methylideneamino]-3-pyridin-3-yl-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N5O2S/c1-28-19-10-9-17(12-20(19)29-15-16-6-3-2-4-7-16)13-24-27-21(25-26-22(27)30)18-8-5-11-23-14-18/h2-14H,15H2,1H3,(H,26,30)/b24-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBALWHUNXNOZBL-ZMOGYAJESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=NN2C(=NNC2=S)C3=CN=CC=C3)OCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=N/N2C(=NNC2=S)C3=CN=CC=C3)OCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-{1-[(2-benzyl-1,3-thiazol-4-yl)carbonyl]-2-pyrrolidinyl}-3-methylisoxazole](/img/structure/B5515938.png)



![2-(2-furyl)-1-{[3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazol-5-yl]carbonyl}azepane](/img/structure/B5515969.png)
![N-[4-(cyanomethyl)phenyl]-2-phenylacetamide](/img/structure/B5515983.png)

![1-[(1-ethyl-3-isobutyl-1H-pyrazol-5-yl)carbonyl]-4-(4-methylphenyl)piperazine](/img/structure/B5515992.png)
![2-phenyldihydro-1H,5H-pyrazolo[1,2-a][1,2,4]triazole-1,3(2H)-dione](/img/structure/B5515997.png)
![5-(2,5-dimethoxybenzylidene)-3-[(2,5-dimethoxybenzylidene)amino]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5516007.png)
![2-[(2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B5516015.png)

![5-{[3-(2,5-dimethoxyphenyl)-1-pyrrolidinyl]carbonyl}-2-isopropyl-4-methyl-1,3-thiazole](/img/structure/B5516032.png)
